3-Fluoro-6-methoxy-9H-xanthen-9-one
Description
Properties
CAS No. |
825649-99-8 |
|---|---|
Molecular Formula |
C14H9FO3 |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
3-fluoro-6-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H9FO3/c1-17-9-3-5-11-13(7-9)18-12-6-8(15)2-4-10(12)14(11)16/h2-7H,1H3 |
InChI Key |
SIGUTPGHBLXJBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Xanthones
The structural uniqueness of 3-Fluoro-6-methoxy-9H-xanthen-9-one lies in its substitution pattern. Below is a comparative analysis with similar compounds:
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : Compounds with bulky substituents (e.g., isopentyloxy) exhibit reduced molecular flexibility, which may hinder interactions with biological targets .
Physicochemical Properties
The fluorine and methoxy substituents significantly influence the physicochemical profile of this compound:
| Property | This compound | 3,6-Dimethyl-9H-xanthen-9-one | 3-(3-Methoxypropoxy)-9H-xanthen-9-one |
|---|---|---|---|
| LogP (XLogP3) | ~2.8 (estimated) | 3.1 | 2.5 |
| Polar Surface Area (Ų) | ~40.5 | 35.5 | 55.7 |
| Hydrogen Bond Acceptors | 3 | 2 | 4 |
Preparation Methods
Synthesis of Fluorinated Benzophenone Intermediates
Acylation of methoxy-substituted aromatic rings with fluorinated benzoyl chlorides is a critical step. For example, 4-methoxyanisole (38) reacts with 3-fluorobenzoyl chloride (37) in the presence of AlCl₃ to yield 2-hydroxy-2'-methoxy-3-fluorobenzophenone (39). Demethylation under alkaline conditions (NaOH in methanol) eliminates methanol, forming the xanthone core.
Reaction Conditions:
Yield: Cyclization typically achieves quantitative yields due to the stability of the benzophenone intermediate.
Modifications with Trifluoroacetic Anhydride (TFAA)
Modern adaptations replace AlCl₃ with TFAA to enhance regioselectivity. For instance, TFAA-mediated acylation of 1,4-dimethoxynaphthalene with 2-hydroxy-3-fluorobenzoic acid produces a trione intermediate, which undergoes pyrolytic isomerization at 200°C to yield the xanthone.
Advantages: Reduced side reactions and improved yields (up to 93% after pyrolysis).
Grover, Shah, and Shah Method with Eaton’s Reagent
The Grover, Shah, and Shah one-pot condensation, modified with Eaton’s reagent (P₂O₅–CH₃SO₃H), enables direct xanthone formation from phenolic precursors.
Condensation of Phloroglucinol and Fluorinated Salicylic Acid
Phloroglucinol (32) and 3-fluoro-2-hydroxybenzoic acid (35) react in Eaton’s reagent at 80°C for 20 minutes, bypassing benzophenone intermediates. This method achieves high regioselectivity for the 3-fluoro-6-methoxy configuration.
Reaction Conditions:
Yield: Reported yields exceed 85%, with no detectable byproducts.
Ullmann coupling facilitates the introduction of methoxy groups at position 6 while preserving fluorine at position 3.
Coupling of Halogenated Precursors
2-Chloro-3-fluorobenzoic acid (63) couples with 3,5-dimethoxyphenol (60) using Cu/K₂CO₃ in DMF. The resultant diaryl ether undergoes cyclization with polyphosphoric acid (PPA) to form the xanthone.
Reaction Conditions:
Yield: Moderate (50–60%) due to steric hindrance from the methoxy group.
Photo-Fries Rearrangement for Benzophenone Synthesis
The photo-Fries rearrangement offers an alternative route to fluorinated benzophenones.
Diaryl Ester Formation and Rearrangement
3-Fluoro-2-methoxybenzoyl chloride (52) condenses with 4-methoxyphenol (53) to form a diaryl ester (54). UV irradiation induces rearrangement to 2-hydroxy-3-fluoro-4-methoxybenzophenone (56), which cyclizes under acidic conditions.
Reaction Conditions:
Yield: 43% for the benzophenone intermediate.
Fluorination Strategies
Electrophilic Fluorination
Electrophilic fluorinating agents (e.g., Selectfluor®) introduce fluorine at position 3 post-cyclization. For example, 6-methoxy-9H-xanthen-9-one reacts with Selectfluor® in acetonitrile at 80°C.
Reaction Conditions:
Nucleophilic Substitution
A pre-installed leaving group (e.g., nitro) at position 3 allows fluoride displacement. 3-Nitro-6-methoxy-9H-xanthen-9-one reacts with KF in DMSO at 120°C to yield the fluoro derivative.
Reaction Conditions:
Methoxylation Techniques
O-Methylation of Phenolic Intermediates
Hydroxyl groups at position 6 are methylated using methyl iodide or dimethyl sulfate. For example, 6-hydroxy-3-fluoro-9H-xanthen-9-one reacts with CH₃I in the presence of K₂CO₃.
Reaction Conditions:
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Friedel-Crafts | Acylation, cyclization | 70–93% | High yields, scalable | Requires harsh acids |
| Grover/Eaton’s Reagent | One-pot condensation | 85% | No intermediates, fast | Limited to certain substituents |
| Ullmann Coupling | Diaryl ether formation, cyclization | 50–60% | Regioselective | Moderate yields |
| Photo-Fries | Diaryl ester rearrangement | 43% | Avoids strong acids | Low yield, UV equipment needed |
| Electrophilic Fluorination | Post-cyclization fluorination | 65–70% | Late-stage modification | Requires specialized reagents |
Emerging Approaches
Q & A
Q. Example NMR Data :
| Proton Position | δ (ppm) in CDCl₃ | Multiplicity |
|---|---|---|
| C3-F adjacent | 8.35 | dd (J = 8 Hz, 4 Hz) |
| C6-OCH₃ | 3.92 | s |
Advanced: How does the fluorine substituent influence the redox properties of this compound in biological systems?
Methodological Answer:
Fluorine’s electronegativity enhances the compound’s electron-withdrawing capacity, stabilizing radical intermediates during redox cycling. This property is critical in studies of antimalarial or antischistosomal activity:
- Cyclic Voltammetry : Measure reduction potentials in PBS (pH 7.4). Fluorine lowers the LUMO energy, facilitating single-electron transfer reactions.
- Biological Assays : Compare IC₅₀ values against non-fluorinated analogs in parasite viability assays (e.g., Plasmodium falciparum). Fluorinated derivatives often show 2–3× higher activity due to improved membrane permeability .
Advanced: What computational methods are suitable for predicting the electronic effects of fluorine in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps. Fluorine increases positive charge density on adjacent carbons, affecting binding to biological targets.
- Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to assess fluorine’s role in binding affinity .
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